Cas no 957263-74-0 (4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid)
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
- 4-fluoro-3-(pyrazol-1-yl)benzoic acid
- 957263-74-0
- Benzoic acid, 4-fluoro-3-(1H-pyrazol-1-yl)-
- STK522497
- 4-fluoro-3-(1H-pyrazol-1-yl)benzoicacid
- 4-Fluoro-3-pyrazol-1-yl-benzoic acid
- GYWPRLUVEXQBRL-UHFFFAOYSA-N
- AKOS000301929
- CS-0325602
- G78826
- 4-fluoro-3-pyrazol-1-ylbenzoic acid
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- MDL: MFCD08144699
- Inchi: 1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15)
- InChI Key: GYWPRLUVEXQBRL-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(=O)O)C=C1N1C=CC=N1
Computed Properties
- Exact Mass: 206.04915563Da
- Monoisotopic Mass: 206.04915563Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.1Ų
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 020894-1g |
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957263-74-0 | 1g |
$378.00 | 2023-09-11 | ||
| Chemenu | CM375126-1g |
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| A2B Chem LLC | AJ00420-100mg |
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid |
957263-74-0 | 97% | 100mg |
$115.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396272-100mg |
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid |
957263-74-0 | 98% | 100mg |
¥812.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396272-250mg |
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid |
957263-74-0 | 98% | 250mg |
¥1250.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396272-1g |
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid |
957263-74-0 | 98% | 1g |
¥2500.00 | 2024-04-23 | |
| Crysdot LLC | CD11003293-5g |
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid |
957263-74-0 | 97% | 5g |
$874 | 2024-07-19 |
4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid
Recent Advances in the Study of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0): A Comprehensive Research Brief
The compound 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid (CAS: 957263-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and benzoic acid scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, pharmacological effects, and potential clinical applications.
One of the key areas of research involving 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Recent studies have demonstrated that this compound exhibits selective inhibition against specific kinase targets, including JAK and SRC family kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid showed potent inhibitory activity against JAK2, with IC50 values in the nanomolar range. This finding suggests its potential as a lead compound for the development of novel kinase-targeted therapies.
In addition to its kinase inhibitory properties, 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid has also been investigated for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate inflammatory cytokines such as TNF-α and IL-6. The results indicated that the compound significantly reduced cytokine production in vitro, suggesting its potential utility in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, structural-activity relationship (SAR) studies have identified key modifications that enhance its anti-inflammatory efficacy while minimizing off-target effects.
The synthesis and optimization of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid have also been a focus of recent research. Advances in synthetic methodologies, including microwave-assisted and flow chemistry techniques, have enabled more efficient and scalable production of this compound. A 2024 study in Organic Process Research & Development highlighted a novel, high-yield synthetic route that reduces the number of steps and improves overall purity. These developments are critical for facilitating further pharmacological studies and potential commercialization.
Looking ahead, the potential clinical applications of 4-Fluoro-3-(1H-pyrazol-1-yl)benzoic acid are vast. Ongoing research is exploring its use in combination therapies, particularly in oncology, where its kinase inhibitory properties could complement existing treatments. Additionally, its anti-inflammatory effects may pave the way for new treatments for chronic inflammatory conditions. However, further in vivo studies and clinical trials are necessary to fully elucidate its safety and efficacy profiles. The compound's unique chemical structure and promising biological activities make it a compelling candidate for future drug development efforts.
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